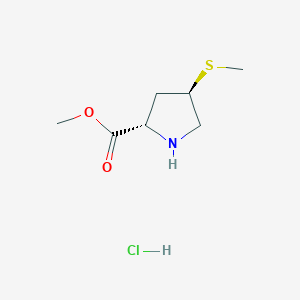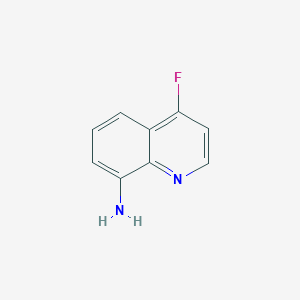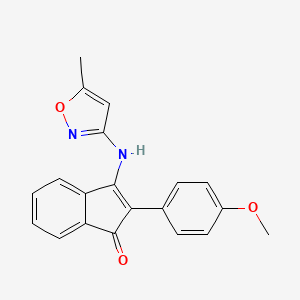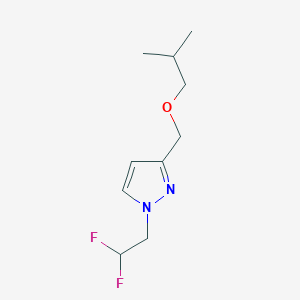
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a novel compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has shown promising results in various biological applications.
作用机制
The mechanism of action of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the inhibition of various cellular pathways. It has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.
实验室实验的优点和局限性
One of the advantages of using 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
Of research could include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. It could also be used in combination with other drugs to enhance their efficacy. Further studies could also focus on improving its solubility and bioavailability to increase its effectiveness in vivo.
Conclusion:
In conclusion, 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a novel compound that has shown promising results in various biological applications. Its synthesis method has been optimized to obtain high yields and purity. Its mechanism of action involves the inhibition of various cellular pathways, and it has various biochemical and physiological effects. While it has limitations in terms of solubility, it has potential as a therapeutic agent for various diseases. Further research could focus on improving its effectiveness in vivo and investigating its potential in combination with other drugs.
合成方法
The synthesis method of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the reaction of 2,2-difluoroethylamine with isobutyraldehyde in the presence of a catalyst. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This method has been optimized to obtain high yields and purity of the compound.
科学研究应用
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)6-15-7-9-3-4-14(13-9)5-10(11)12/h3-4,8,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQWCTNDACNZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

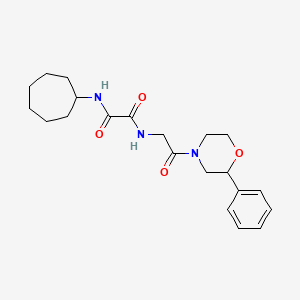

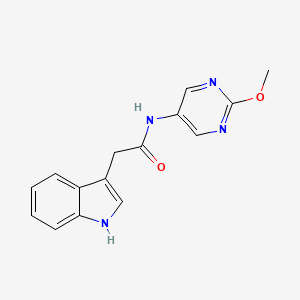
![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)
![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)
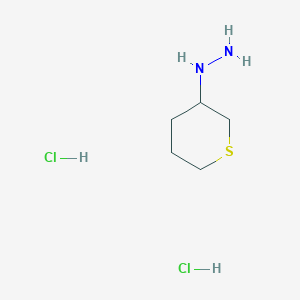
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)
